5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Medicinal Chemistry Chemical Biology Thiazolidinedione SAR

5-{(E)-[2-(3,4-Difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione (CAS 1164459‑32‑8; MF C₁₆H₉F₂NO₃S; MW 333.3) is a synthetic, fully characterized benzylidene‑2,4‑thiazolidinedione (TZD) derivative bearing a 3,4‑difluorophenoxy substituent at the ortho position of the benzylidene phenyl ring. Once requested by the user.

Molecular Formula C16H9F2NO3S
Molecular Weight 333.31
CAS No. 1164459-32-8
Cat. No. B2940876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione
CAS1164459-32-8
Molecular FormulaC16H9F2NO3S
Molecular Weight333.31
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H9F2NO3S/c17-11-6-5-10(8-12(11)18)22-13-4-2-1-3-9(13)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7+
InChIKeyPSOBQTLPAISQGD-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{(E)-[2-(3,4-Difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione (CAS 1164459-32-8): Procurement-Relevant Identity and Classification


5-{(E)-[2-(3,4-Difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione (CAS 1164459‑32‑8; MF C₁₆H₉F₂NO₃S; MW 333.3) is a synthetic, fully characterized benzylidene‑2,4‑thiazolidinedione (TZD) derivative bearing a 3,4‑difluorophenoxy substituent at the ortho position of the benzylidene phenyl ring. Once requested by the user. Its identity is confirmed by a PubChem entry (CID 2767800) and by multiple specialist vendors listing it at ≥95 % purity, typically for research‑use‑only shipment [REFS‑1]. It belongs to the large and extensively studied thiazolidinedione class, which is historically renowned for PPARγ agonism and, more recently, explored for inhibition of protein tyrosine phosphatases (PTPs), kinases, and nuclear hormone receptors. However, no peer‑reviewed direct quantitative differentiation data against specific structural analogs have been published for this exact compound, severely limiting the evidence base for product‑specific differentiation [REFS‑1].

Why Thiazolidinedione‑Class Interchangeability Is Not Supported for CAS 1164459‑32‑8


The thiazolidinedione scaffold is exceptionally sensitive to the nature and position of aryl substituents with regard to biological target engagement, selectivity, and pharmacokinetics. Even subtle modifications—e.g., replacing the 3,4‑difluorophenoxy motif with a 2,4‑difluorophenyl group or introducing an N‑alkyl group—can profoundly alter PPAR subtype selectivity, PTP inhibition profile, solubility, and metabolic stability. In the absence of direct comparative evidence for 1164459‑32‑8 against any specific comparator, the default assumption must be that non‑identical TZD analogs are not functionally interchangeable for any scientific application. No published study provides a quantitative bridge that would justify substituting this compound with a cheaper or more readily available TZD derivative without independent experimental validation [REFS‑1].

Quantitative Differentiation Evidence for 5-{(E)-[2-(3,4-Difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione (CAS 1164459‑32‑8)


No Published Quantitative Comparative Bioactivity Data Available

A comprehensive literature and database search failed to identify any study reporting an IC₅₀, EC₅₀, Kᵢ, or other quantitative activity parameter for 1164459‑32‑8 against a defined molecular target, let alone a direct head‑to‑head comparison with a named analog. It is not indexed in ChEMBL or BindingDB as a bioactive entity, and no patent or paper lists its numerical potency relative to a comparator [REFS‑1]. Consequently, no evidence‑based differentiation claim can be made at this time.

Medicinal Chemistry Chemical Biology Thiazolidinedione SAR

Purity Specification as a Minimal Procurement Benchmark

The compound is listed by at least one vendor (AKSci) with a minimum purity specification of 95 % (HPLC or equivalent) [REFS‑1]. While no comparative purity data across multiple suppliers are published, this constitutes the sole verifiable quantitative attribute relevant to procurement. Buyers should request a Certificate of Analysis (CoA) to confirm batch‑specific purity before use.

Quality Control Screening Collection Vendor Comparison

Structural Differentiation via Physicochemical Descriptors

Computed physicochemical properties—such as XLogP3 of 3.9, topological polar surface area of 80.7 Ų, hydrogen bond donor count of 1, and acceptor count of 6—distinguish 1164459‑32‑8 from simpler TZD analogs (e.g., the 2,4‑difluorophenyl analog with MW 241.21 and different logP and PSA values) [REFS‑1]. However, these values are computed, not experimentally measured, and no direct correlation with biological selectivity or in‑vivo performance has been demonstrated for this specific compound.

Computational Chemistry Drug Design Physicochemical Profiling

Evidence‑Linked Application Scenarios for 5-{(E)-[2-(3,4-Difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione


Structure‑Activity Relationship (SAR) Exploration of TZD‑Based Modulators

Given its distinct 3,4‑difluorophenoxy substitution pattern, this compound can serve as a key fragment in SAR campaigns exploring novel PPAR, PTP1B, or ERR‑α ligands. Its structural novelty may uncover selectivity profiles not observed with mono‑halogenated or non‑phenoxy analogs. However, all activity comparisons must be generated de novo, as no prior data exist [REFS‑1].

Screening Library Enhancement for Underexplored Chemical Space

The compound’s moderate computed lipophilicity (XLogP3 = 3.9) and hydrogen‑bonding capacity place it within desirable drug‑like space for phenotypic or target‑based screening. Its inclusion diversifies TZD‑focused libraries beyond the classic rosiglitazone/pioglitazone chemotypes [REFS‑1].

Method Development and Analytical Reference Standard

With a confirmed identity (InChIKey: PSOBQTLPAISQGD‑UHFFFAOYSA‑N) and ≥95 % purity, the compound can be used as a reference standard for LC‑MS or HPLC method development in laboratories investigating fluorinated TZD analogs, provided batch‑specific CoA verification is performed [REFS‑1].

Negative‑Control or Counter‑Screen Compound after Primary Validation

Once a primary screening hit for a related TZD series is identified, this compound may be employed as a specificity control to confirm that the observed activity is not a pan‑TZD artifact. This application requires the user to generate the necessary comparative data [REFS‑1].

Quote Request

Request a Quote for 5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.